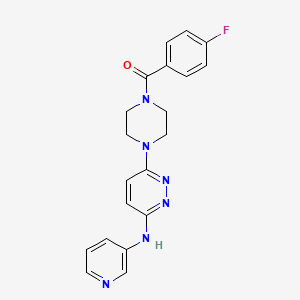
(4-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound seems to be a complex organic molecule that likely contains a fluorophenyl group, a pyridazinyl group, and a piperazinyl group . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It likely contains a benzene ring linked to a pyridine ring through a CC or CN bond .Scientific Research Applications
Synthesis and Structural Analysis
- A novel bioactive heterocycle, including the compound , was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule. Hirshfeld surface analysis was employed to analyze intermolecular interactions present in the solid state of the crystal (Benaka Prasad et al., 2018).
- The design and synthesis of compounds related to this chemical structure aimed to block sodium channels and act as anticonvulsant agents, highlighting the potential of these compounds in treating neurological disorders (Malik & Khan, 2014).
Therapeutic Research Applications
- Studies on analogs of this compound have shown promising analgesic and anti-inflammatory activities. For instance, a derivative exhibited significant analgesic activity in rodent models, suggesting a potential for developing new pain management therapies (Gökçe et al., 2005).
- In the context of antimicrobial and antiproliferative activities, novel heterocyclic compounds synthesized were evaluated and showed promising results. This suggests a potential application in developing new antimicrobial and anticancer therapies (Fahim et al., 2021).
Pharmacological Potential
- The compound's derivatives have been explored for their potential in targeting specific receptors, indicating the possibility of developing new therapeutic agents for psychiatric and neurological disorders. This includes the examination of serotonin receptor agonists for their antidepressant potential (Vacher et al., 1999).
Chemical Properties and Interactions
- The molecular electrostatic potential and frontier molecular orbitals of related compounds were investigated, revealing some physicochemical properties that could inform further pharmacological studies (Huang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(4-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-16-5-3-15(4-6-16)20(28)27-12-10-26(11-13-27)19-8-7-18(24-25-19)23-17-2-1-9-22-14-17/h1-9,14H,10-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWQLBZMEZFWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)
![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)


![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)
![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)
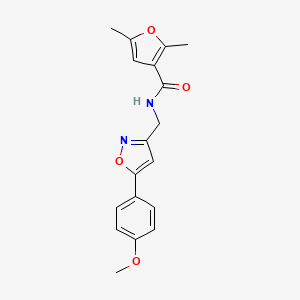
![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)
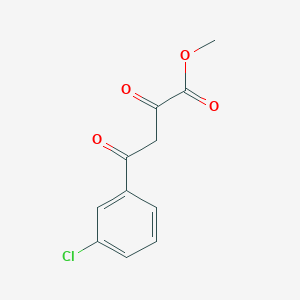
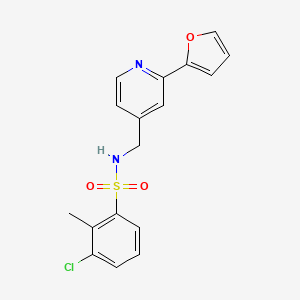
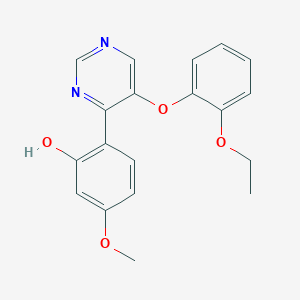
![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)